N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O6S2 and its molecular weight is 502.56. The purity is usually 95%.
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Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic molecule with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C22H24N4O5S, with a molecular weight of 444.52 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiadiazole group which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities including:
- Antimicrobial : Many derivatives show effective inhibition against various bacterial strains.
- Anticancer : Some studies suggest potential cytotoxicity against cancer cell lines.
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.
Antimicrobial Activity
A study on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Compound | Activity | MIC (µg/mL) |
---|---|---|
Compound A | Bactericidal | 32 |
Compound B | Bacteriostatic | 64 |
Anticancer Potential
In vitro studies have shown that similar thiadiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been investigated in several studies. For instance, it has shown promising results as a selective inhibitor of MAO-B with an IC50 value indicating effective binding affinity.
Enzyme | IC50 (µM) | Mechanism |
---|---|---|
MAO-B | 0.0059 | Competitive Inhibition |
AChE | 0.074 | Non-competitive Inhibition |
Case Studies
- Cytotoxicity in Cancer Models : A study involving the treatment of MCF-7 cells with the compound resulted in significant cell death after 48 hours of exposure, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress by inhibiting AChE activity, thus enhancing acetylcholine levels in synaptic clefts.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-29-15-5-3-13(7-17(15)30-2)9-19(27)24-21-25-26-22(34-21)33-11-20(28)23-10-14-4-6-16-18(8-14)32-12-31-16/h3-8H,9-12H2,1-2H3,(H,23,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIZNWIIZVVRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.